2-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
Description
Structural and IUPAC Nomenclature
The systematic IUPAC name of this compound, 2-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde, is derived from its molecular architecture. The parent structure is a benzaldehyde moiety (a benzene ring with an aldehyde group at position 2), which is connected via an ether linkage to a 1,2,4-oxadiazole ring. The oxadiazole ring itself is substituted at position 3 with a 2-fluorophenyl group.
The molecular formula, C₁₆H₁₀F₂N₂O₃ , reflects the integration of two fluorine atoms, two nitrogen atoms, and three oxygen atoms within the structure. The SMILES notation, O=CC1=CC=CC=C1OCC2=NC(C3=C(F)C=CC=C3F)=NO2 , provides a linear representation of the connectivity: the benzaldehyde group (O=CC1=CC=CC=C1) is linked through an oxygen atom (O) to a methylene bridge (CC2), which attaches to the 1,2,4-oxadiazole ring (N=C(O2)). The 2-fluorophenyl group (C3=C(F)C=CC=C3F) is bonded to the oxadiazole’s third position.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀F₂N₂O₃ |
| Molecular Weight | 316.26 g/mol |
| CAS Registry Number | 1708400-94-5 |
| SMILES | O=CC1=CC=CC=C1OCC2=NC(C3=C(F)C=CC=C3F)=NO2 |
Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry
1,2,4-Oxadiazoles have emerged as privileged scaffolds in drug discovery due to their metabolic stability and versatility in mimicking peptide bonds. Historically, their synthesis gained prominence in the late 20th century as researchers sought bioisosteric replacements for ester and amide groups, which are prone to enzymatic hydrolysis. The oxadiazole ring’s aromaticity and dipole moment enhance binding interactions with biological targets, making it a staple in antimicrobial, anticancer, and anti-inflammatory agent design.
For instance, derivatives such as 2-(2-fluorophenyl)-5-[2-[(3-methylphenoxy)methyl]phenyl]-1,3,4-oxadiazole (CAS 49845487) exemplify the structural adaptability of this heterocycle, where substitutions at positions 3 and 5 modulate pharmacological activity. Similarly, 3-(5-chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (CAS 1344688-27-2) demonstrates the scaffold’s utility in central nervous system drug development. These innovations underscore the 1,2,4-oxadiazole’s role as a cornerstone in modern medicinal chemistry.
Role of Fluorophenyl Substituents in Bioactive Molecule Design
The incorporation of fluorophenyl groups into bioactive molecules is a deliberate strategy to optimize pharmacokinetic and pharmacodynamic profiles. Fluorine’s high electronegativity and small atomic radius induce electron-withdrawing effects, which can enhance binding affinity by polarizing adjacent bonds or stabilizing charge interactions with target proteins. In the case of 2-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde, the 2-fluorophenyl substituent likely influences the molecule’s conformational rigidity and lipophilicity, factors critical for membrane permeability and metabolic resistance.
Properties
Molecular Formula |
C16H11FN2O3 |
|---|---|
Molecular Weight |
298.27 g/mol |
IUPAC Name |
2-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C16H11FN2O3/c17-13-7-3-2-6-12(13)16-18-15(22-19-16)10-21-14-8-4-1-5-11(14)9-20/h1-9H,10H2 |
InChI Key |
IXIFOCJAWBEFGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=NC(=NO2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation
The synthesis begins with the preparation of (2-fluorophenyl)acetohydrazide. Ethyl 2-(2-fluorophenyl)acetate is reacted with excess hydrazine hydrate (85%) in ethanol under reflux for 24 hours, yielding the corresponding hydrazide with >80% efficiency.
Reaction Conditions :
Oxadiazole Cyclization
The hydrazide intermediate undergoes cyclodehydration with 2-fluorobenzoic acid in the presence of phosphorus oxychloride (POCl₃) as both solvent and catalyst. The reaction proceeds under reflux for 6–8 hours, forming the 1,2,4-oxadiazole ring.
Mechanistic Insight :
POCl₃ facilitates the elimination of water, driving the cyclization via intermediate imidoyl chloride formation. The methoxy group is introduced through subsequent hydrolysis or alkylation steps, though direct synthesis via ester intermediates (e.g., ethyl chloroacetate) is also documented.
Functionalization of 2-Hydroxybenzaldehyde
Etherification with Oxadiazole Methanol
The critical step involves coupling 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol with 2-hydroxybenzaldehyde. This is typically achieved under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or via nucleophilic substitution using a base like potassium carbonate in polar aprotic solvents.
Optimized Protocol :
-
Substrates :
-
3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol (1 eq)
-
2-Hydroxybenzaldehyde (1.2 eq)
-
-
Base : K₂CO₃ (2 eq)
-
Solvent : Dimethylformamide (DMF, 50 mL per mmol)
-
Temperature : 80°C
-
Time : 12 hours
-
Yield : 65–75%
Alternative Pathways and Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for oxadiazole formation. A modified protocol using a household microwave oven at 60% power (15 minutes) achieves 60–80% yields during cyclization steps, though scalability remains a challenge.
One-Pot Strategies
Emerging approaches combine hydrazide formation and cyclization in a single pot. For instance, reacting ethyl 2-(2-fluorophenyl)acetate directly with 2-fluorobenzoyl chloride in the presence of hydrazine and POCl₃ streamlines the synthesis but requires precise stoichiometric control.
Analytical Characterization
Critical characterization data for intermediates and the final compound include:
-
¹H NMR : Distinct signals for the oxadiazole-proximal methylene group (δ 4.8–5.2 ppm) and aldehyde proton (δ 9.8–10.2 ppm).
-
IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and CHO (1720–1740 cm⁻¹).
-
Mass Spectrometry : Molecular ion peaks at m/z 298.27 (M⁺) confirm the target compound’s molecular weight.
Challenges and Optimization Opportunities
-
Low Yields in Etherification : Competing side reactions (e.g., aldehyde oxidation) can reduce efficiency. Using anhydrous conditions and molecular sieves improves outcomes.
-
Regioselectivity in Oxadiazole Formation : Minor isomers may form during cyclization; column chromatography or recrystallization (ethyl acetate/hexane) resolves this.
-
Scalability of Microwave Methods : Transitioning from lab-scale to industrial production requires addressing energy distribution and safety concerns .
Chemical Reactions Analysis
Aldol Condensation and Claisen-Schmidt Reactions
The benzaldehyde moiety undergoes Claisen-Schmidt condensation with ketones under basic conditions. For example:
-
Reaction with acetophenone derivatives in ethanol/NaOH yields α,β-unsaturated ketones.
Key data :
| Substrate | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1-(3-Fluorophenyl)ethanone | NaOH | EtOH | 25 | 42 |
| Cyclohexanone | Et₃N | MeOH | 80 | 76 |
Nucleophilic Substitution at the Methoxy Group
The methoxy (-OCH₂-) bridge participates in SN2 reactions with nucleophiles (e.g., amines, thiols):
-
Replacement with amines (e.g., benzylamine) in DMF at 100°C produces secondary amines.
-
Thiols require catalytic KI in acetone for efficient substitution.
Reaction pathway :
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole core undergoes cyclocondensation and ring transformation :
-
Thiadiazole formation : Heating with thiourea in THF converts oxadiazole to 1,3,4-thiadiazole (85–92% yield) .
-
Ring-opening : Treatment with hydrazines generates amidoxime intermediates .
Comparative cyclocondensation agents :
| Agent | Product | Solvent | Yield (%) |
|---|---|---|---|
| Lawesson’s reagent | Thiadiazole | THF | 89 |
| POCl₃ | Oxadiazole | DCM | 78 |
| P₂S₅ | Thiadiazole | Toluene | 91 |
Oxidation and Reduction Reactions
-
Aldehyde oxidation : KMnO₄/H₂SO₄ converts benzaldehyde to benzoic acid (quantitative).
-
Selective reduction : NaBH₄ reduces the aldehyde to a primary alcohol without affecting the oxadiazole ring.
Experimental conditions :
Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling via its halogenated derivatives:
-
Palladium-catalyzed coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) .
-
Yields range from 65–88% depending on substituent electronic effects .
Stability Under Acidic/Basic Conditions
-
Acid stability : Stable in HCl (1M) at 25°C for 24 hr.
-
Base sensitivity : Oxadiazole ring degrades in NaOH (>2M) via hydroxide attack at C₅ .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces Norrish Type II cleavage of the methoxy-benzaldehyde system:
Biological Activity-Related Modifications
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, compounds similar to 2-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies indicated that these compounds can induce apoptosis in cancer cells by damaging DNA and disrupting cellular functions .
Antidiabetic Effects
Oxadiazole derivatives have also been explored for their potential in treating diabetes. Research involving similar compounds has shown significant reductions in glucose levels in diabetic models, indicating their role as effective anti-diabetic agents . The mechanisms often involve modulation of insulin signaling pathways and enhancement of glucose uptake in cells.
Antimicrobial Properties
The oxadiazole ring is known for its antimicrobial activities. Compounds containing this moiety have been tested against a range of pathogens, including bacteria and fungi. The incorporation of the 2-fluorophenyl group enhances the biological activity, making these compounds suitable candidates for developing new antimicrobial agents .
Agricultural Applications
Pesticidal Activity
The unique structure of oxadiazoles allows them to interact with biological systems in pests, leading to potential applications as pesticides. Studies have indicated that certain oxadiazole derivatives can disrupt the growth and reproduction of agricultural pests, providing an environmentally friendly alternative to traditional pesticides .
Material Science Applications
Fluorescent Materials
Compounds like 2-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde are being investigated for their fluorescent properties. These materials can be utilized in various applications such as sensors and imaging agents due to their ability to emit light upon excitation .
Synthesis and Characterization
The synthesis of 2-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the oxadiazole ring followed by functionalization with methoxy and aldehyde groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl-1,2,4-oxadiazole Derivatives
Trifluoromethyl Substitution
3-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde ()
- Structural Difference : Replaces the 2-fluorophenyl group with a 2-(trifluoromethyl)phenyl substituent.
- Impact: Molecular Weight: Increased from 311.29 (target compound) to 348.28 due to the trifluoromethyl group. Lipophilicity: Higher logP value expected due to the trifluoromethyl group, improving membrane permeability in biological systems.
Table 1: Molecular Data Comparison
| Compound Name | Molecular Formula | Average Mass | Substituent (R) |
|---|---|---|---|
| Target Compound | C₁₇H₁₂FN₂O₃ | 311.29 | 2-Fluorophenyl |
| 3-((3-(2-(Trifluoromethyl)phenyl)-...) | C₁₇H₁₁F₃N₂O₃ | 348.28 | 2-Trifluoromethylphenyl |
Methyl-Substituted Oxadiazoles ()
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde and 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
- Structural Differences :
- Lack the methoxy bridge and fluorophenyl group.
- Methyl group on the oxadiazole ring; benzaldehyde substituents at ortho (2-) or para (3-) positions.
- Impact :
- Melting Points : Ortho-substituted derivative (66–68°C) vs. para-substituted (105–109°C), highlighting steric and packing effects.
- Reactivity : Methyl groups may reduce steric hindrance compared to aromatic substituents, favoring synthetic modifications.
Table 2: Physical Properties
| Compound Name | CAS RN | Melting Point | Position of Benzaldehyde |
|---|---|---|---|
| 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | 879896-54-5 | 66–68°C | Ortho (2-) |
| 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | 273727-50-7 | 105–109°C | Para (3-) |
Complex Derivatives with Additional Heterocycles
1,4-Benzoxazine-Acetate Derivatives ()
Example : (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate
- Structural Difference : Incorporates a 1,4-benzoxazine moiety linked via an acetate group.
- Impact :
Piperidinecarboxylic Acid Esters ()
PSN632408 : 4-([3-{4-Pyridinyl}-1,2,4-oxadiazol-5-yl]methoxy)-1-piperidinecarboxylic acid tert-butyl ester
- Structural Difference : Replaces benzaldehyde with a piperidinecarboxylate group and adds a pyridinyl substituent.
- Solubility: The polar piperidine and pyridinyl groups may improve aqueous solubility relative to the hydrophobic benzaldehyde.
Triazole and 1,3,4-Oxadiazole Hybrids ()
Example: 2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone
- Structural Difference : Combines 1,3,4-oxadiazole and triazole rings instead of 1,2,4-oxadiazole.
- Synthetic Routes: Requires POCl₃-mediated cyclization, differing from the target compound’s synthesis (e.g., Na2S2O5-mediated steps in ).
Biological Activity
The compound 2-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 2-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is , with a molecular weight of approximately 313.30 g/mol. The presence of the 1,2,4-oxadiazole moiety is significant as it is often associated with various biological activities including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole structure exhibit potent anticancer properties. For instance:
- In vitro studies showed that derivatives of oxadiazoles can inhibit the proliferation of various cancer cell lines such as breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .
- A specific study highlighted that compounds similar to 2-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong antiproliferative effects .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial activity:
- Antibacterial Tests : Studies have reported that oxadiazole derivatives show activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains .
- Mechanism of Action : The antimicrobial activity is believed to be due to the disruption of bacterial cell membranes and interference with essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A recent investigation evaluated the efficacy of 2-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde against breast cancer cell lines. The study utilized a series of assays to determine cell viability post-treatment:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Apoptosis induction |
| MDA-MB-231 | 10.3 | Cell cycle arrest at G1 phase |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains:
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 5.64 | Moderate antibacterial |
| Escherichia coli | 13.40 | Effective against Gram-negative |
Q & A
Q. Key Optimization Parameters :
- Solvent polarity (e.g., THF vs. DMF for regioselectivity).
- Catalytic acid/base choice (e.g., acetic acid for cyclization vs. NaH for alkoxy coupling) .
- Reaction monitoring via TLC or HPLC to minimize side products.
Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Q. Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals, particularly for the oxadiazole ring (δ ~8.2–8.5 ppm for aromatic protons) and methoxy group (δ ~3.9 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error (e.g., C16H11FN2O3: calc. 322.0753, obs. 322.0755) .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and oxadiazole (C=N ~1600 cm⁻¹) functional groups .
Table 1 : Representative NMR Data (DMSO-d6):
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| Fluorophenyl H-6 | 8.45 | d (J = 8.2 Hz) |
| Oxadiazole CH2 | 4.90 | s |
| Benzaldehyde H-7 | 10.10 | s (aldehyde) |
Advanced Question: How can regioselectivity challenges during oxadiazole ring formation be addressed?
Methodological Answer :
Regioselectivity in 1,2,4-oxadiazole synthesis often depends on:
- Precursor Design : Use electron-withdrawing groups (e.g., fluorine) on the phenyl ring to direct cyclization toward the 5-position of the oxadiazole .
- Thermodynamic Control : Prolonged reflux in polar aprotic solvents (e.g., DMF) favors the more stable 3,5-disubstituted isomer.
- Computational Validation : DFT calculations (e.g., Gaussian) predict transition-state energies to guide synthetic routes .
Case Study : Substituting 2-fluorophenyl amidoxime with 4-fluorophenyl led to 85% yield of the desired 5-substituted oxadiazole vs. 60% for 3-substituted .
Advanced Question: What strategies resolve structural ambiguities in X-ray crystallography for this compound?
Q. Methodological Answer :
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use synchrotron radiation for small crystals (<0.1 mm) .
- SHELX Refinement : Apply restraints for disordered fluorophenyl or methoxy groups. Validate with R-factor convergence (<5% discrepancy) .
- Complementary Methods : Pair crystallography with solid-state NMR to confirm torsion angles (e.g., dihedral angle between oxadiazole and benzaldehyde planes) .
Advanced Question: How can researchers design assays to evaluate its biological activity, given structural similarities to known bioactive oxadiazoles?
Q. Methodological Answer :
- Target Selection : Prioritize targets like kinase inhibitors or GPCRs based on oxadiazole’s role in ATP-mimetic compounds .
- In Vitro Assays :
- SAR Studies : Modify the benzaldehyde moiety (e.g., replace methoxy with nitro) to correlate substituents with activity .
Advanced Question: How should contradictory pharmacological data (e.g., varying IC50 values across studies) be analyzed?
Q. Methodological Answer :
- Source Investigation : Compare assay conditions (e.g., buffer pH, serum content) that alter compound stability. For example, IC50 shifts from 1.2 µM (serum-free) to 5.6 µM (10% FBS) indicate protein binding .
- Metabolite Screening : Use LC-HRMS to identify degradation products (e.g., aldehyde oxidation to carboxylic acid).
- Statistical Validation : Apply ANOVA to replicate data (n ≥ 3) and report confidence intervals (e.g., IC50 = 2.3 ± 0.4 µM) .
Advanced Question: What computational tools predict its reactivity or binding modes?
Q. Methodological Answer :
- Docking Studies (AutoDock Vina) : Model interactions with PD-L1 or other targets, using the oxadiazole ring as a hydrogen bond acceptor .
- MD Simulations (GROMACS) : Simulate solvation effects on conformation (e.g., benzaldehyde rotation barrier ~5 kcal/mol) .
- QM/MM Calculations : Predict reaction pathways for oxadiazole hydrolysis under physiological conditions .
Advanced Question: How can lead optimization balance potency and physicochemical properties?
Q. Methodological Answer :
- Lipinski’s Rule Compliance : Modify logP (<5) via methoxy-to-hydroxyl substitution (reduces logP from 3.2 to 2.5) .
- Solubility Enhancement : Use co-solvents (e.g., cyclodextrins) or prodrug strategies (e.g., acetyl-protected aldehyde) .
- In Vivo Validation : Assess bioavailability in rodent models, monitoring plasma half-life (t1/2) and metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
